Cas no 92460-31-6 (4-chloro-2-(methylsulfanyl)pyrimidin-5-ol)

4-Chloro-2-(methylsulfanyl)pyrimidin-5-ol is a versatile pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its reactive chloro and methylsulfanyl groups make it a valuable intermediate for nucleophilic substitution reactions, enabling the construction of more complex heterocyclic frameworks. The hydroxyl group at the 5-position further enhances its reactivity, allowing for selective functionalization. This compound is particularly useful in the development of agrochemicals, bioactive molecules, and medicinal compounds due to its structural flexibility. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Its stability under standard conditions also facilitates handling and storage in laboratory settings.
4-chloro-2-(methylsulfanyl)pyrimidin-5-ol structure
92460-31-6 structure
Product Name:4-chloro-2-(methylsulfanyl)pyrimidin-5-ol
CAS No:92460-31-6
MF:C5H5ClN2OS
MW:176.623998403549
CID:4324917
Update Time:2025-05-23

4-chloro-2-(methylsulfanyl)pyrimidin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinol, 4-chloro-2-(methylthio)-
    • 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol
    • Inchi: 1S/C5H5ClN2OS/c1-10-5-7-2-3(9)4(6)8-5/h2,9H,1H3
    • InChI Key: DGYVUVKRUHYAPZ-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(O)C(Cl)=N1

4-chloro-2-(methylsulfanyl)pyrimidin-5-ol Pricemore >>

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Additional information on 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol

4-Chloro-2-(Methylsulfanyl)pyrimidin-5-ol (CAS No. 92460-31-6): A Comprehensive Overview

4-Chloro-2-(methylsulfanyl)pyrimidin-5-ol (CAS No. 92460-31-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and functional groups, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 2-position, along with a hydroxyl group at the 5-position. This arrangement confers specific properties that are crucial for its biological activity and potential therapeutic applications.

Recent studies have highlighted the potential of 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key enzymatic processes.

In addition to its antiviral properties, 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer.

The pharmacokinetic properties of 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol have also been studied to evaluate its suitability as a therapeutic agent. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development. Its low toxicity profile and high selectivity towards target cells further enhance its potential as a safe and effective drug candidate.

In the realm of drug discovery, 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol has been used as a lead compound for the design and synthesis of novel derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies have identified key structural modifications that can improve the potency and selectivity of this compound. For example, substituting the chlorine atom with other halogens or functional groups has led to derivatives with improved antiviral and anticancer activities.

The synthetic route for preparing 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol involves several well-established chemical reactions. One common approach involves the reaction of 2-chloroacetonitrile with thiourea to form 2-chloro-N-methylthiourea, which is then cyclized to produce the desired pyrimidine derivative. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for industrial applications.

Beyond its direct therapeutic applications, 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol has also found use as an intermediate in the synthesis of other biologically active compounds. Its reactivity and functional group diversity make it a valuable building block in combinatorial chemistry and high-throughput screening campaigns aimed at identifying new drug candidates.

In conclusion, 4-chloro-2-(methylsulfanyl)pyrimidin-5-ol (CAS No. 92460-31-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play an increasingly important role in advancing healthcare solutions.

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